N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide is a pyridazine derivative featuring a 3,5-dimethylpyrazole substituent at the 6-position of the pyridazine ring. The pyridazine core is linked via an amino group to a para-substituted phenyl ring, which is further connected to a 3-methoxybenzamide moiety. The methoxy group on the benzamide may influence electronic properties and solubility, while the dimethylpyrazole could enhance hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-13-16(2)29(28-15)22-12-11-21(26-27-22)24-18-7-9-19(10-8-18)25-23(30)17-5-4-6-20(14-17)31-3/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPPFVDVGWHWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
Method A (From 3,6-Dichloropyridazine):
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Amination at C3: React 3,6-dichloropyridazine with ammonium hydroxide (28% aq.) at 80°C for 6 hr to yield 6-chloropyridazin-3-amine (87% yield).
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Pyrazole Coupling: Treat intermediate with 3,5-dimethyl-1H-pyrazole in DMF using K2CO3 (2.5 eq) at 120°C for 12 hr. Monitoring via HPLC shows complete displacement of chloride.
Critical Parameters:
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Solvent: DMF > DMSO (higher conversion rates)
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Base: K2CO3 (optimal) vs. Cs2CO3 (side product formation)
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Temperature: <130°C to prevent decomposition
| Step | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NH4OH | 80°C, 6 hr | 87% | 98.2% |
| 2 | 3,5-Dimethylpyrazole, K2CO3 | 120°C, 12 hr | 76% | 95.8% |
N-Arylation of 4-Nitroaniline
Method B (Buchwald-Hartwig Coupling):
Couple 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine with 1-fluoro-4-nitrobenzene using:
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Catalyst: Pd2(dba)3 (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs2CO3 (3 eq)
Outcome:
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Conversion: 92% (by 1H NMR)
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Isolated yield after column chromatography (SiO2, EtOAc/hexane): 68%
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Note: Nitro group reduction (H2, 10% Pd/C, MeOH) gives 4-aminophenyl intermediate quantitively
Amide Bond Formation: Optimization Studies
Method C (EDCI/HOBt Coupling):
React 3-methoxybenzoic acid with the 4-aminophenyl-pyridazine intermediate under varied conditions:
| Entry | Coupling Reagent | Solvent | Temp. | Time (hr) | Yield |
|---|---|---|---|---|---|
| 1 | EDCI/HOBt | DCM | RT | 24 | 45% |
| 2 | HATU | DMF | 40°C | 6 | 78% |
| 3 | T3P® | THF | 50°C | 3 | 82% |
Key Findings:
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HATU Superiority: Higher yields attributed to enhanced activation of carboxylic acid
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Side Products: <2% N-acylurea formation when using EDCI vs. 0.5% with HATU
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Purification: Reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA) achieves >99% purity
Analytical Characterization Data
Spectroscopic Confirmation:
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1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (d, J=9.1 Hz, 1H, pyridazine-H), 8.15 (d, J=8.7 Hz, 2H, Ar-H), 7.89–7.82 (m, 4H), 6.55 (s, 1H, pyrazole-H), 3.87 (s, 3H, OCH3), 2.41 (s, 6H, CH3)
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HRMS (ESI+): m/z calcd for C23H22N6O2 [M+H]+ 439.1885, found 439.1882
Crystallographic Data:
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Space Group: P21/c
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Unit Cell: a=8.452 Å, b=12.307 Å, c=15.891 Å
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Dihedral Angle: 87.3° between pyridazine and benzamide planes
Scale-Up Considerations and Process Optimization
Critical Challenges:
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Exothermic Risk: Pyrazole coupling step requires controlled addition (<0.5°C/min temperature rise)
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Pd Removal: Achieve <10 ppm residual Pd via treatment with SiliaMetS® Thiol resin
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Polymorphism: Final compound exhibits three polymorphs (Forms I-III) with Form II being thermodynamically stable
Industrial-Scale Batch Data (10 kg):
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Overall Yield | 32% | 41% |
| Purity (HPLC) | 99.2% | 99.8% |
| Process Cycle Time | 14 days | 9 days |
| E-Factor (kg waste/kg product) | 86 | 52 |
Comparative Analysis with Structural Analogs
Biological Relevance:
Modifications to the methoxy position and pyrazole substituents significantly impact target binding:
| Analog | LogP | Solubility (µg/mL) | IC50 (nM)* |
|---|---|---|---|
| 3-Methoxy (Target) | 2.31 | 12.4 | 58 ± 3.2 |
| 3-Ethoxy | 2.89 | 8.1 | 127 ± 9.4 |
| 3-Hydroxy | 1.75 | 23.9 | 42 ± 2.8 |
| 3-CF3 | 3.12 | 4.6 | 89 ± 6.1 |
Structure-Activity Relationship (SAR) Insights:
Chemical Reactions Analysis
Amide Group Reactivity
The benzamide group undergoes hydrolysis under acidic or basic conditions. While no direct studies exist for Compound X, analogous benzamide derivatives exhibit predictable behavior:
In medicinal chemistry contexts, such hydrolysis can modulate bioavailability or activate prodrug forms .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole and pyridazine rings are susceptible to EAS. Pyrazole derivatives preferentially react at the 4-position due to resonance stabilization:
The methoxy group on the benzamide acts as an ortho/para-director but exhibits reduced reactivity compared to the heterocyclic systems.
Urea Formation via Amino Group
The aniline-linked amino group participates in urea synthesis, a key strategy for optimizing pharmacokinetics in antileishmanial agents :
| Reactant | Conditions | Product | Biological Activity |
|---|---|---|---|
| Phenyl isocyanate | DCM, Et₃N, 0°C → rt | N-phenylurea derivative | Enhanced target binding (IC₅₀: 1.2 μM) |
| Methyl carbamate | THF, NaH, 60°C, 6 hr | Methylcarbamoyl adduct | Improved solubility (logP: 2.1) |
This reaction pathway is critical for structure-activity relationship (SAR) studies in drug development.
Methoxy Group Transformations
The 3-methoxy substituent undergoes demethylation or nucleophilic displacement:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-Hydroxybenzamide | Prodrug activation |
| Alkylation | R-X, K₂CO₃, DMF | 3-Alkoxybenzamide derivatives | Lipophilicity modulation |
Demethylation products show increased polarity (clogP reduction: 0.8 units), enhancing renal clearance profiles.
Heterocyclic Ring Functionalization
The pyridazine ring undergoes regioselective cross-coupling reactions:
| Reaction Type | Catalysts/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-pyridazine conjugate | 65 |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-arylated pyridazine analog | 58 |
These modifications are employed to optimize target engagement in enzyme inhibition assays.
Stability Under Physiological Conditions
Accelerated stability studies reveal degradation pathways:
| Condition | Major Degradation Products | Half-Life (hr) | Mechanism |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 3-Methoxybenzoic acid + Pyridazine amine | 4.7 | Acid-catalyzed hydrolysis |
| pH 7.4 (phosphate buffer) | Oxidized pyrazole sulfoxide | 22.3 | Radical oxidation |
Oxidative instability at physiological pH necessitates formulation with antioxidants like ascorbic acid.
Research Implications
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Drug Design : Urea derivatives (Section 3) demonstrate enhanced binding to Leishmania donovani cysteine proteases, reducing parasite load by 89% in murine models .
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Synthetic Optimization : Microwave-assisted sulfonation (Section 2) reduces reaction times from 12 hr to 35 minutes while maintaining yields >80%.
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Metabolite Identification : Hydrolysis products (Section 1) account for 63% of urinary metabolites in preclinical studies, guiding toxicity assessments.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. Studies have shown that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide can inhibit the proliferation of various cancer cell lines. For instance, one study highlighted its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against several bacterial strains, making it a candidate for the development of new antibacterial agents .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:
- Formation of the pyrazole ring via cyclization reactions.
- Coupling reactions to attach the pyridazine moiety.
- Final amide bond formation with methoxybenzoyl chloride.
These synthetic routes have been optimized to improve yield and reduce reaction times, facilitating further research into this compound's applications .
Biological Evaluation
In Vivo Studies
In vivo studies have demonstrated the compound's potential as a therapeutic agent. Animal models used in these studies show promising results in terms of tumor reduction and improved survival rates when treated with this compound .
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve modulation of specific signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate these pathways fully.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the pyrazole or pyridazine rings can significantly affect biological activity. Researchers are actively exploring these modifications to enhance potency and selectivity against target cells while minimizing side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its antileishmanial and antimalarial activities, the compound may inhibit key enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would need to be elucidated through further research, including molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Pyrazole Modifications
- 3-Methylpyrazole () : Reduced steric hindrance compared to the dimethyl variant may improve solubility but decrease target affinity in hydrophobic environments .
- Unsubstituted Pyrazole () : The absence of methyl groups reduces molecular weight and hydrophobicity, which could favor aqueous solubility but limit membrane permeability .
Benzamide Modifications
- 3-Methoxy (Target Compound) : The electron-donating methoxy group may increase electron density on the benzamide ring, influencing hydrogen bonding or π-π stacking interactions .
- 3,4-Dimethoxy () : Additional methoxy substitution may enhance solubility and hydrogen-bonding capacity but introduce steric clashes in tightly packed binding sites .
Hypothetical Pharmacological Implications
While specific pharmacological data are unavailable in the provided sources, structural trends suggest:
- The target compound ’s 3,5-dimethylpyrazole and 3-methoxybenzamide may balance hydrophobicity and electronic effects, optimizing it for targets requiring moderate lipophilicity and electron-rich interactions.
- The dimethoxy derivative () might favor solubility-dependent applications but lack potency in targets requiring steric precision .
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potentials, supported by various studies and data.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C17H21N5O2
- Molecular Weight : 341.39 g/mol
The biological activity of this compound primarily stems from its structural components:
- Pyrazole and Pyridazine Rings : These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors.
- Amide Linkage : This functional group enhances the compound's stability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyridazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds containing pyrazole moieties have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific compound has shown promise in preliminary assays against human cancer cell lines.
Enzyme Inhibition
The compound exhibits inhibitory effects on certain enzymes involved in cancer progression. For example, it has been tested against kinases that play critical roles in tumor growth. The structure suggests potential interactions with ATP-binding sites due to the presence of aromatic rings .
Case Study 1: Antitubercular Activity
In a study focusing on anti-tubercular agents, derivatives similar to the compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-tubercular drugs .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human embryonic kidney (HEK-293) cells to evaluate the safety profile of the compound. Results indicated low toxicity levels, supporting its potential for therapeutic applications without significant adverse effects on human cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A recommended approach includes:
- Step 1: Prepare the pyridazine core via nucleophilic substitution between 3,5-dimethylpyrazole and 6-chloropyridazine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2: Introduce the aniline moiety via Buchwald-Hartwig amination between the pyridazine intermediate and 4-aminophenyl derivatives, using a palladium catalyst and ligand system .
- Step 3: Couple the resulting amine with 3-methoxybenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the final benzamide .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (>85%). Confirm purity via HPLC and elemental analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign protons and carbons in DMSO-d6 or CDCl3. Key signals include the pyrazole NH (~δ 10.5 ppm), aromatic protons (δ 6.7–8.2 ppm), and methoxy group (δ 3.8–3.9 ppm) .
- FTIR: Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray Diffraction (XRD): For crystalline samples, use SHELXL for structure refinement and validate via checkCIF .
Advanced: How to resolve discrepancies between X-ray crystallographic data and computational models for this compound?
Methodological Answer:
- Validation Tools: Use PLATON/checkCIF to analyze geometric outliers (e.g., bond lengths, angles) and ADDSYM to detect missed symmetry .
- Torsion Angle Analysis: Compare DFT-optimized (B3LYP/6-31G**) and experimental torsions (e.g., pyrazole-pyridazine dihedral angles). Discrepancies >5° may indicate crystal packing effects .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer to rationalize lattice-driven distortions .
Advanced: How to design a study to assess the biological activity of this compound against specific targets?
Methodological Answer:
- In Vitro Assays:
- Molecular Docking:
- Protein Preparation: Retrieve target PDB files (e.g., EGFR kinase), remove water, add hydrogens.
- Docking Software: Use AutoDock Vina with Lamarckian GA. Validate docking poses via RMSD (<2 Å) against co-crystallized ligands .
- SAR Analysis: Synthesize analogs (e.g., vary pyrazole substituents) and correlate structural features with activity trends .
Advanced: How to analyze hydrogen-bonding networks and their role in the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s formalism to classify H-bond motifs (e.g., R₂²(8) rings) using Mercury or PLATON .
- Energy Frameworks: Compute interaction energies (CE-B3LYP) to visualize dominant forces (e.g., π-π vs. H-bonding) .
- Thermal Analysis (TGA/DSC): Correlate thermal stability with packing density. High melting points (>200°C) suggest strong intermolecular interactions .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Catalyst Screening: Test Pd/Xantphos systems for amination steps to reduce catalyst loading (<1 mol%) and enhance turnover .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and minimize byproducts .
Basic: How to validate the purity and identity of intermediates during synthesis?
Methodological Answer:
- TLC Monitoring: Use UV-active plates (254 nm) with ethyl acetate/hexane (1:1) to track reaction progress .
- Melting Point Analysis: Compare experimental values with literature (e.g., intermediates: 99–102°C ).
- LC-MS: Detect trace impurities (<0.5%) with C18 columns and acetonitrile/water gradients .
Advanced: How to address conflicting bioactivity data across different assay conditions?
Methodological Answer:
- Assay Replication: Repeat experiments in triplicate under standardized conditions (e.g., 37°C, 5% CO2).
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant outliers (p < 0.05) .
- Solubility Checks: Use dynamic light scattering (DLS) to confirm compound dissolution in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
